molecular formula C8H7ClF3NO B13976449 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol

2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol

Cat. No.: B13976449
M. Wt: 225.59 g/mol
InChI Key: DPNMONIGACPXJK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, an aminomethyl group, a chloro substituent, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-dichloro-4-(trifluoromethyl)phenol, with an aminomethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the aminomethyl group can participate in various chemical interactions. The chloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

2-(Aminomethyl)-6-chloro-4-(trifluoromethyl)phenol can be compared with other similar compounds, such as:

    2-(Aminomethyl)-4-chlorophenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Aminomethyl)-6-chlorophenol: Lacks the trifluoromethyl group, affecting its reactivity and stability.

    4-(Aminomethyl)-2-chlorophenol: The position of the substituents is different, leading to variations in chemical behavior and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased electronegativity and stability, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

2-(aminomethyl)-6-chloro-4-(trifluoromethyl)phenol

InChI

InChI=1S/C8H7ClF3NO/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2,14H,3,13H2

InChI Key

DPNMONIGACPXJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Cl)C(F)(F)F

Origin of Product

United States

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